
In-depth Technical Guide to the Thermochemical
Data of 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methylquinoline

Cat. No.: B029099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylquinoline, a heterocyclic aromatic compound, serves as a significant structural motif

in various pharmacologically active molecules and functional materials. A thorough

understanding of its thermochemical properties is paramount for reaction engineering, process

design, safety analysis, and computational modeling in drug discovery and materials science.

This technical guide provides a comprehensive overview of the available thermochemical data

for 3-Methylquinoline, detailing experimental and computational methodologies, and

presenting the data in a clear, comparative format. While experimental data for some

thermochemical properties of 3-methylquinoline are limited, high-level computational studies

provide reliable estimates that are consistent with data for related isomers.

Core Thermochemical Data
The thermochemical data for 3-Methylquinoline are summarized below. Due to the scarcity of

direct experimental measurements for certain properties, this guide incorporates high-quality

computational data, which has been shown to be in good agreement with experimental values

for similar methylquinoline isomers.

Table 1: Key Thermochemical Properties of 3-Methylquinoline at 298.15 K
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Property Symbol Value Units Method

Standard Molar

Enthalpy of

Formation (Gas)

ΔfH°(g)

Value from

Safronov et al.,

2022

kJ·mol-1
G4/G3MP2

(Calculated)

Standard Molar

Enthalpy of

Vaporization

ΔvapH°

Value derived

from vapor

pressure data

kJ·mol-1

Calculated from

Vapor Pressure

Data

Standard Molar

Enthalpy of

Formation

(Liquid)

ΔfH°(l) Calculated kJ·mol-1 Derived

Standard Molar

Entropy (Gas)
S°(g)

Estimated/Calcul

ated
J·mol-1·K-1

Computational

Estimate

Molar Heat

Capacity (Gas)
Cp(g)

Estimated/Calcul

ated
J·mol-1·K-1

Computational

Estimate

Note: Specific values from the primary literature source by Safronov et al. (2022) are pending

retrieval of the full text. This document will be updated upon obtaining these values. In the

interim, the methodologies for their determination are detailed below.

Table 2: Physical Properties of 3-Methylquinoline

Property Value Units

Melting Point 16-17 °C

Boiling Point 252-253 °C

Vapor Pressure 0.00953 mmHg

Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental

measurements and robust computational methods. While specific experimental studies
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focusing solely on 3-methylquinoline are not readily available in the public domain, the

protocols described for closely related isomers provide a clear framework for how such data

would be obtained.

Experimental Methodologies
1. Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of

liquid methylquinolines is typically determined using oxygen bomb calorimetry.

Protocol: A precisely weighed sample of 3-methylquinoline would be placed in a crucible

within a high-pressure vessel (the "bomb"). The bomb is then filled with high-purity oxygen to

a pressure of approximately 3 MPa. The sample is ignited, and the complete combustion

reaction is initiated. The temperature change of the surrounding water bath is meticulously

measured. The energy equivalent of the calorimeter is determined by calibrating with a

standard substance of known combustion energy, such as benzoic acid. The standard molar

energy of combustion is calculated from the corrected temperature rise and the energy

equivalent of the calorimeter. From this, the standard molar enthalpy of combustion and

subsequently the standard molar enthalpy of formation of the liquid are derived.

2. Vapor Pressure Measurement and Enthalpy of Vaporization: The enthalpy of vaporization

can be determined by measuring the vapor pressure of the substance as a function of

temperature.

Transpiration Method: A stream of an inert gas is passed through or over a sample of 3-
methylquinoline at a constant temperature and pressure. The inert gas becomes saturated

with the vapor of the substance. The amount of vaporized substance is determined by

trapping and weighing the condensate or by measuring the mass loss of the sample. The

vapor pressure is then calculated from the amount of vaporized substance and the volume of

the inert gas.

Ebulliometry: This method involves measuring the boiling temperature of the liquid at

different externally applied pressures.

The enthalpy of vaporization (ΔvapH°) is then derived from the temperature dependence of the

vapor pressure using the Clausius-Clapeyron equation. For 2- and 3-methylquinoline, vapor
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pressure studies have been conducted at elevated temperatures (around 480-500 K), and the

enthalpy of vaporization is then adjusted to the standard temperature of 298.15 K.[1]

3. Adiabatic Heat Capacity Calorimetry (for Entropy and Heat Capacity): This technique is used

to measure the heat capacity of the condensed phases (solid and liquid) as a function of

temperature.

Protocol: A known quantity of electrical energy is supplied to a sample in a thermally isolated

(adiabatic) container. The resulting temperature increase is measured. The heat capacity is

calculated from the energy input and the temperature change. By measuring the heat

capacity from near absolute zero up to the desired temperature, and including the enthalpies

of any phase transitions (e.g., fusion), the standard molar entropy can be calculated based

on the third law of thermodynamics.

Computational Methodologies
High-level quantum chemical calculations are invaluable for obtaining accurate thermochemical

data, especially when experimental data is lacking.

1. Gaussian-n (G3 and G4) Theories: These are composite computational methods that aim for

high accuracy by combining results from several levels of theory and basis sets.

Protocol: The process typically involves:

Geometry optimization of the 3-methylquinoline molecule at a lower level of theory (e.g.,

B3LYP density functional theory).

Vibrational frequency calculations at the same level to confirm the structure is a true

minimum on the potential energy surface and to compute the zero-point vibrational energy

(ZPVE) and thermal corrections.

A series of single-point energy calculations at higher levels of theory with larger basis sets.

These energies are then combined in a specific, predefined way to extrapolate to a high-

accuracy total energy.
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The gas-phase enthalpy of formation is then calculated using the atomization method,

which involves subtracting the total energies of the constituent atoms in their standard

states from the calculated total energy of the molecule.

A study by Safronov et al. in 2022 utilized the G3MP2 and G4 methods to calculate the

theoretical standard molar gas-phase enthalpies of formation of methylquinolines, which were

found to be in good agreement with available experimental data for other isomers.[1]

Visualization of Key Processes
To provide a clearer understanding of the chemical context of 3-Methylquinoline, the following

diagrams illustrate its synthesis and a known degradation pathway.

Synthesis of 3-Methylquinoline
The synthesis of 3-methylquinoline can be achieved through several classic named reactions

for quinoline synthesis. The Doebner-von Miller reaction is a common and adaptable method.

Doebner-von Miller Synthesis of 3-Methylquinoline

Reactants

Reaction Steps Product

Aniline

Michael Addition

Crotonaldehyde
(from Aldol Condensation of Acetaldehyde)

Intramolecular
Cyclization

Dehydration &
Oxidation 3-Methylquinoline

Click to download full resolution via product page

Caption: A simplified workflow for the Doebner-von Miller synthesis of 3-Methylquinoline.
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Microbial Degradation Pathway
3-Methylquinoline is known to undergo microbial degradation. The initial steps of a common

pathway are depicted below.

Microbial Degradation of 3-Methylquinoline

Degradation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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